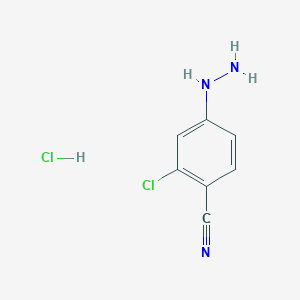

2-Chloro-4-hydrazinylbenzonitrile hydrochloride

Overview

Description

2-Chloro-4-hydrazinylbenzonitrile hydrochloride (2CHBH) is an organic compound that has been used in a variety of scientific research applications. It is a yellow-orange crystalline powder that is soluble in water and has a molecular weight of 179.58 g/mol. It is a useful reagent for the synthesis of a variety of compounds and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis of New Hydrazyl Free Radicals

Research has demonstrated the synthesis of new hydrazyl free radicals starting from various compounds including 2-chloro-4-hydrazinylbenzonitrile hydrochloride. These compounds have been characterized using spectroscopy methods, and their hydrophobicity and complex formation with other molecules have been studied (Ioniță et al., 2002).

Photochemical Studies

This compound has been involved in photochemical studies. For example, the photochemistry of 5-chloro-2-hydroxybenzonitrile was explored using transient absorption spectroscopy and product analysis, offering insights into the formation of various transient species and photoproducts (Bonnichon et al., 1999).

Nucleophilic Substitution Reactions

This compound has been utilized in studies exploring nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine. These studies have shed light on the mechanism of these reactions, considering factors like the basicity of the leaving group and the steric hindrance (Ibrahim et al., 2013).

Fluorescence Detection of Cysteine

The compound has been part of research in developing methods for fluorescence turn-on detection of cysteine over other amino acids. This includes the synthesis of derivatives and their application in selective detection methods, demonstrating the compound's potential in analytical chemistry (Liu et al., 2015).

Asymmetric Synthesis Studies

This compound has been used in the asymmetric synthesis of various compounds. These syntheses have been key in obtaining compounds with high enantiomeric excess, important in the field of medicinal chemistry (Colson et al., 1998).

Antibacterial Activity Research

This chemical has also been involved in the synthesis of compounds tested for their antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents in pharmaceutical research (Mogilaiah & Chowdary, 2002).

Safety and Hazards

The safety information available indicates that 2-Chloro-4-hydrazinylbenzonitrile hydrochloride is dangerous. It has hazard statements H301-H318, indicating toxicity if swallowed and causing serious eye damage . Precautionary statements include avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

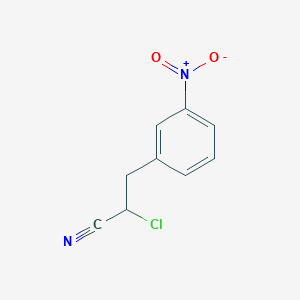

2-chloro-4-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAAUDSQLSSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)